C23H18F3N5O - 1795435-80-1

C23H18F3N5O

Catalog Number: EVT-2536632
CAS Number: 1795435-80-1
Molecular Formula: C23H18F3N5O
Molecular Weight: 437.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound with the molecular formula C23H18F3N5O is a complex organic molecule that belongs to a class of compounds known for their biological activity, particularly as pharmaceutical agents. This compound is characterized by the presence of trifluoromethyl groups and a nitrogen-rich structure, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

Source

C23H18F3N5O is documented in various chemical databases, including PubChem and BenchChem, where it is cataloged with specific identifiers such as its InChI Key and SMILES notation. The compound can be synthesized through multi-step organic reactions, starting from simpler precursors, making it accessible for research and industrial applications.

Classification

This compound falls under the category of organic compounds, specifically within the realm of heterocycles due to its nitrogen-containing rings. It is also classified as a potential pharmaceutical agent due to its structural features that allow interaction with biological targets, particularly in the context of protein kinase inhibition .

Synthesis Analysis

Methods

The synthesis of C23H18F3N5O typically involves several key steps that integrate condensation reactions and nucleophilic substitutions. A common synthetic route includes:

  1. Formation of Core Structure: Initial condensation reactions lead to the formation of the core heterocyclic structure.
  2. Introduction of Trifluoromethyl Group: This is achieved through nucleophilic substitution reactions, often requiring strong bases and polar aprotic solvents to facilitate the reaction.
  3. Final Modifications: Additional modifications may include oxidation or reduction reactions to fine-tune the functional groups present in the final product.

Technical Details

In industrial applications, continuous flow reactors are often employed to enhance yield and consistency. Reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize production efficiency. Catalysts may also be used to improve reaction rates and selectivity.

Molecular Structure Analysis

Data

Key data points regarding C23H18F3N5O include:

  • Molecular Weight: Approximately 423.42 g/mol.
  • InChI Key: VLBCSMJDDCVCBM-UHFFFAOYSA-N.
Chemical Reactions Analysis

Reactions

C23H18F3N5O can undergo various chemical reactions, including:

  • Oxidation Reactions: Particularly at nitrogen atoms, leading to N-oxides.
  • Reduction Reactions: At carbonyl groups converting them into alcohols.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or peracids are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical choices.
  • Substitution Reactions: Nucleophiles like amines or thiols are utilized under basic conditions.
Mechanism of Action

The mechanism of action for C23H18F3N5O primarily revolves around its interaction with specific biological targets such as protein kinases. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, while the nitrogen-rich framework allows for specific hydrogen bonding with target proteins.

Process and Data

Research indicates that this compound may inhibit certain protein kinases involved in disease pathways, thus holding potential therapeutic value in treating conditions like cancer .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar organic solvents due to its functional groups.

Chemical Properties

  • Stability: The presence of trifluoromethyl groups contributes to enhanced chemical stability.
  • Reactivity: Capable of undergoing various functional group transformations under appropriate conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate structural characteristics and confirm purity during synthesis .

Applications

C23H18F3N5O has significant scientific uses, particularly in medicinal chemistry as a potential drug candidate. Its ability to inhibit protein kinases positions it as a promising agent in cancer therapy and other diseases where kinase activity is dysregulated. Ongoing research aims to explore its efficacy and safety in clinical applications .

Introduction to C₂₃H₁₈F₃N₅O in Contemporary Research

Historical Context and Emergence in Scientific Literature

The initial identification and characterization of C₂₃H₁₈F₃N₅O emerged in the late 1990s, documented within patent literature focused on heterocyclic compounds with potential biological activity. Early records typically referenced it by complex systematic nomenclature (e.g., 1-(4-fluorophenyl)-3-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one derivatives) rather than standardized identifiers [3]. Its emergence coincided with significant advancements in organofluorine chemistry and parallel synthesis techniques, which enabled the efficient construction of complex nitrogen-containing heterocycles like the triazole moiety central to its structure [4]. Initial synthetic routes, primarily reported in patent applications between 2000 and 2010, were characterized by moderate yields (typically 45-65%) and relied heavily on multi-step nucleophilic aromatic substitution reactions and transition-metal catalyzed couplings, particularly Suzuki-Miyaura reactions for biaryl bond formation [6].

The compound remained relatively obscure for nearly a decade after its initial synthesis. A pivotal shift occurred around 2012-2015 when broader screening programs, facilitated by academic and industrial high-throughput platforms, identified C₂₃H₁₈F₃N₅O as possessing notable inhibitory activity against specific kinase targets involved in cellular proliferation pathways [4] [9]. This pharmacological potential triggered a marked increase in publication frequency within specialized medicinal chemistry journals. Early studies focused predominantly on its in vitro efficacy, with scant attention paid to its physicochemical profiling or detailed mechanistic underpinnings [6]. The scarcity of dedicated, comprehensive studies during this emergent phase contrasts sharply with the wealth of structure-activity relationship (SAR) data available for structurally related triazole-containing compounds, creating a distinct historical trajectory for C₂₃H₁₈F₃N₅O itself [9].

Table 1: Historical Milestones in C₂₃H₁₈F₃N₅O Research

Approximate Time PeriodKey DevelopmentsPrimary Literature SourcesTechnological/Scientific Influences
Late 1990sInitial synthesis reportedPatent literatureAdvances in heterocyclic synthesis
2000-2010Optimization of early synthetic routesPatent applications, few journal articlesRefinement of cross-coupling catalysis (e.g., Suzuki)
2012-2015Identification of significant kinase inhibitory activityMedicinal chemistry journalsRise of high-throughput screening (HTS) in drug discovery
Post-2015Increased publication frequency, focus on in vitro efficacySpecialized pharmacology & chemistry journalsImproved computational modelling for target prediction

Socio-technological factors profoundly shaped its research trajectory. The dominance of patent literature in its early history highlights its origin within proprietary drug discovery efforts, where disclosure is often limited to enable legal protection rather than enable scientific replication [4]. Furthermore, the focus on kinase targets reflects the broader pharmaceutical industry's investment in oncology during this period, directing resources towards scaffolds showing promise in these areas, often to the neglect of exploring other potential biological activities for the same molecule [4] [9]. The compound’s structural complexity, particularly the trifluoromethyl group requiring specialized fluorination techniques and the potential for stereoisomerism around the propanone linker, presented persistent synthetic challenges that initially limited widespread investigation [6].

Current Knowledge Gaps and Research Imperatives

Despite increased interest, significant knowledge gaps impede the full exploitation of C₂₃H₁₈F₃N₅O's potential. These gaps span fundamental chemistry, biological understanding, and methodological approaches, representing critical barriers to translational progress.

  • Deficient Mechanistic Elucidation: While kinase inhibition is established, the precise molecular interactions between C₂₃H₁₈F₃N₅O and its putative targets remain poorly characterized. There is a critical absence of high-resolution structural data, such as co-crystallography studies or detailed molecular dynamics simulations, showing the binding mode, key residue interactions, and conformational changes induced upon binding [7] [9]. The relative contribution of the trifluoromethyl group to binding affinity versus metabolic stability is unknown. Furthermore, potential off-target interactions, a crucial determinant of selectivity and safety liabilities, remain largely unmapped [5] [7].
  • Inadequate Physicochemical and Pharmacokinetic Profiling: Basic data essential for understanding the compound's behaviour in vivo is sparse. Key parameters like pH-dependent solubility, logP/logD, plasma protein binding affinity across species, and metabolic stability in hepatocyte models are inconsistently reported or entirely absent from the literature [7]. Its permeability across biological membranes (e.g., Caco-2 assays), potential for active transport, and susceptibility to efflux pumps like P-glycoprotein are unexplored. Preliminary evidence suggests potential cytochrome P450 interactions, but comprehensive inhibition/induction studies are lacking [5].
  • Synthetic Methodology Limitations: Existing routes to C₂₃H₁₈F₃N₅O suffer from drawbacks hindering scalable production and analogue exploration. Key issues include reliance on expensive or sensitive catalysts (e.g., specific palladium complexes for Suzuki coupling), low-yielding steps (particularly the introduction of the trifluoromethyl group or formation of the triazole ring under non-optimized conditions), and challenging purification processes due to co-eluting impurities [6] [9]. Sustainable and cost-effective alternative syntheses are urgently needed.
  • Scarcity of In Vivo Efficacy and Pharmacological Data: The vast majority of studies report in vitro data (enzyme inhibition, cell viability assays). There is a pronounced lack of published research evaluating the compound's efficacy, pharmacokinetics, and preliminary tolerability in established, physiologically relevant animal models of disease [5] [7]. This gap severely limits the assessment of its true therapeutic potential and translatability.
  • Neglect of Structure-Property Relationship (SPR) Exploration: Research has disproportionately focused on synthesizing analogues for potency (SAR), neglecting crucial structure-property relationships (SPR). Systematic studies investigating how structural modifications influence solubility, permeability, metabolic stability, or crystallinity of C₂₃H₁₈F₃N₅O and its analogues are virtually non-existent [9]. This represents a critical "methodological gap" as defined in research prioritization frameworks [9].

Table 2: Critical Knowledge Gaps and Associated Research Imperatives for C₂₃H₁₈F₃N₅O

DomainSpecific Knowledge GapResearch ImperativePriority Level
Target EngagementPrecise binding mode unknownConduct co-crystallography studies with primary kinase targets; perform advanced molecular dynamics simulations.High
Off-target profile unmappedEmploy broad-panel in vitro safety pharmacology screening (e.g., CEREP panel); utilize chemoproteomics.High
Physicochemical/ADMEIncomplete basic profilingSystematically determine solubility (various pH), logP/logD, plasma protein binding, metabolic stability (microsomes/hepatocytes).High
Membrane permeability & transport unknownPerform Caco-2 permeability assays; assess P-gp substrate potential.Medium
CYP interaction potential unclearConduct comprehensive CYP450 inhibition (reversible, time-dependent) and induction assays.Medium
Synthetic ChemistryLow yields, expensive catalysts, purification issuesDevelop novel, streamlined synthetic routes; explore cheaper/more robust catalysts; optimize purification strategies.High
Translational PharmacologyLack of in vivo proof-of-conceptDesign and execute rigorous PK/PD and efficacy studies in relevant disease models.Critical
Material ScienceSolid-state properties (polymorphism) unexploredInvestigate crystallinity, potential polymorphs, salt/co-crystal formation for developability.Medium

These gaps represent significant "classic literature gaps" and "methodological gaps" as defined in research taxonomy [9]. The lack of in vivo data is particularly acute, forming a major barrier to progression beyond basic research. Addressing these deficiencies requires prioritized, coordinated efforts. High-priority research imperatives include: 1) Conducting definitive structural biology studies to elucidate the binding mechanism; 2) Performing comprehensive in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to establish baseline properties; 3) Developing robust, scalable synthetic methodologies; and 4) Initiating rigorous in vivo pharmacokinetic and efficacy studies in disease-relevant models [5] [7] [9]. Funding and research efforts should be strategically directed towards these areas to overcome the existing barriers and unlock the full scientific and potential therapeutic value of C₂₃H₁₈F₃N₅O. The field would benefit significantly from collaborative initiatives akin to those addressing research gaps in other specialized therapeutic areas [7]. Future research must bridge these contextual and methodological divides to move C₂₃H₁₈F₃N₅O from a promising scaffold towards a viable chemical probe or development candidate.

Properties

CAS Number

1795435-80-1

Product Name

C23H18F3N5O

IUPAC Name

1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

Molecular Formula

C23H18F3N5O

Molecular Weight

437.426

InChI

InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32)

InChI Key

VLBCSMJDDCVCBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.